Erythromycin ethylsuccinate

概要

説明

エリスロマイシンエチルスクシネートは、細菌Saccharopolyspora erythraeaによって生産されるエリスロマイシンから誘導されたマクロライド系抗生物質です。これは、特にグラム陽性菌によって引き起こされるさまざまな細菌感染症の治療に一般的に使用されます。 エリスロマイシンエチルスクシネートは、細菌のタンパク質合成を阻害する能力で知られており、幅広い細菌病原体に対して効果的です .

準備方法

合成経路と反応条件: エリスロマイシンエチルスクシネートは、エリスロマイシンとコハク酸のエステル化によって合成されます。この反応は通常、酸触媒と有機溶媒の使用を伴います。このプロセスは以下のように要約できます。

- エリスロマイシンは、クロロホルムなどの有機溶媒に溶解されます。

- コハク酸を溶液に加えます。

- 硫酸などの酸触媒を導入して、エステル化反応を促進します。

- 反応混合物を還流条件下で加熱して、エリスロマイシンエチルスクシネートの生成を促進します。

- 次に、生成物を結晶化またはその他の適切な方法で精製します .

工業生産方法: 工業的には、エリスロマイシンエチルスクシネートの生産は、大規模なエステル化プロセスを含みます。反応条件は、収率と純度を最大化するために最適化されます。 連続フローリアクターと高度な精製技術の使用により、高品質のエリスロマイシンエチルスクシネートを効率的に生産できます .

化学反応の分析

Hydrolysis and Acid-Catalyzed Degradation

EES undergoes hydrolysis under acidic conditions, primarily through two competing pathways:

Equilibrium with Erythromycin Enol Ether and Anhydroerythromycin

-

Reaction :

-

Kinetics :

Cladinose Loss (Primary Degradation Pathway)

-

Mechanism : Acidic conditions cleave the glycosidic bond, releasing cladinose and forming erythronolide derivatives.

-

Rate :

Degradation Under Forced Conditions

Stability studies using HPLC reveal degradation profiles under diverse conditions :

| Condition | Degradation Products | Extent of Degradation |

|---|---|---|

| 0.1 N HCl (4h) | Erythromycin A, erythromycin B/C | 15–20% |

| 0.1 N NaOH (4h) | Erythromycin A enolate | 10–12% |

| 3% H2_22O2_22 | No significant degradation | <2% |

| UV Light (24h) | No degradation | – |

| 70°C (24h) | Minimal degradation | <5% |

Kinetic Stability in Aqueous Solutions

Global kinetic modeling of EES degradation in acidic media (pH 1.0–3.0) reveals:

| Parameter | Value | Conditions |

|---|---|---|

| Activation energy () | 85.2 kJ mol | pH 2.0, 25–70°C |

| Half-life () | 12.4 hours | pH 2.0, 37°C |

| Degradation Q | 2.3 | pH 2.0, 25–35°C |

Stabilization Strategies

-

Formulation : EES suspensions and tablets include buffering agents (e.g., sodium citrate) to mitigate acid hydrolysis .

-

Analytical Monitoring : Stability-indicating HPLC methods with acetonitrile–phosphate buffer (60:40, pH 7.0) resolve EES from degradation products (Table 1) .

Table 1 : HPLC Retention Times for EES and Degradation Products

| Compound | Retention Time (min) |

|---|---|

| This compound | 8.2 |

| Erythromycin A | 5.9 |

| Erythromycin B | 7.1 |

| Erythromycin C | 9.8 |

Structural Insights

科学的研究の応用

Indications and Uses

E.E.S. is indicated for the treatment of several infections, including:

- Upper Respiratory Tract Infections : Effective against Streptococcus pyogenes, Streptococcus pneumoniae, and Haemophilus influenzae.

- Lower Respiratory Tract Infections : Particularly useful for infections caused by Streptococcus pneumoniae and Mycoplasma pneumoniae.

- Skin and Soft Tissue Infections : Treats infections caused by Staphylococcus aureus and Streptococcus pyogenes.

- Pertussis (Whooping Cough) : Eliminates the organism from the nasopharynx of infected individuals.

- Diphtheria : Used as an adjunct to antitoxin therapy to prevent carrier state establishment.

- Chlamydial Infections : Recommended when other antibiotics are not suitable, particularly during pregnancy .

Comparative Efficacy

A study comparing this compound with other formulations demonstrated a high cure rate of 95.4% for acute Group A beta-hemolytic streptococcal infections. The study indicated no significant differences in microbiological clearance rates compared to penicillin-based treatments .

Table 1 summarizes the comparative efficacy of this compound against other antibiotics:

| Antibiotic | Cure Rate (%) | Microbiological Cure (%) |

|---|---|---|

| This compound | 95.4 | 90 |

| Roxithromycin | 90 | 33 |

| Penicillin | ~95 | ~95 |

Case Study 1: Treatment of Streptococcal Pharyngitis

A clinical trial involving adults with streptococcal pharyngitis showed that this compound was superior to roxithromycin in achieving microbiological cure rates (90% vs. 33%). Patients reported similar compliance and toxicity levels between the two treatments .

Case Study 2: Chlamydial Infections

In a cohort study focusing on chlamydial infections, this compound was administered at a dosage of 800 mg four times daily for seven days. This regimen was effective in treating uncomplicated urethral and endocervical infections, demonstrating its utility in populations where tetracyclines are contraindicated .

Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been documented:

- Gastrointestinal Reactions : Nausea, vomiting, and diarrhea are common side effects.

- Hepatotoxicity : Rare cases of liver injury have been reported, necessitating caution in patients with pre-existing liver conditions .

- QT Prolongation : Monitoring is required due to the risk of serious cardiac arrhythmias associated with erythromycin use .

作用機序

エリスロマイシンエチルスクシネートは、感受性細菌の50Sリボソームサブユニットに結合することにより効果を発揮します。この結合は、タンパク質合成中のペプチドのトランスロケーションを阻害し、細菌の増殖を効果的に停止させます。 この化合物は核酸合成に影響を与えないため、タンパク質合成の特異的な阻害剤です .

類似の化合物:

アジスロマイシン: 作用機序は似ていますが、より幅広い活性を示す別のマクロライド系抗生物質。

クラリスロマイシン: エリスロマイシンと比較して、酸安定性が向上し、経口バイオアベイラビリティが向上したマクロライド系抗生物質。

ロキシスロマイシン: 薬物動態が向上したエリスロマイシン半合成誘導体.

エリスロマイシンエチルスクシネートの独自性: エリスロマイシンエチルスクシネートは、安定性と吸収特性が向上したエステル化された形態である点が特徴です。 これは、エリスロマイシン塩基よりも効果的に治療濃度に達することができるため、経口投与に特に役立ちます .

類似化合物との比較

Azithromycin: Another macrolide antibiotic with a similar mechanism of action but a broader spectrum of activity.

Clarithromycin: A macrolide antibiotic with improved acid stability and better oral bioavailability compared to erythromycin.

Roxithromycin: A semi-synthetic derivative of erythromycin with enhanced pharmacokinetic properties.

Uniqueness of Erythromycin Ethyl Succinate: Erythromycin ethyl succinate is unique in its esterified form, which improves its stability and absorption characteristics. This makes it particularly useful for oral administration, as it can achieve therapeutic concentrations more effectively than erythromycin base .

生物活性

Erythromycin ethylsuccinate (EES) is a macrolide antibiotic that exhibits significant biological activity, primarily through its mechanism of action as a protein synthesis inhibitor. This article discusses the biological activity of EES, focusing on its pharmacodynamics, clinical applications, effects on microbiota, and relevant case studies.

Erythromycin acts by binding to the 23S ribosomal RNA of the 50S subunit of bacterial ribosomes, inhibiting protein synthesis. This bacteriostatic action prevents bacteria from growing and reproducing without directly killing them. The selectivity for bacterial ribosomes allows erythromycin to be effective against a variety of Gram-positive and some Gram-negative bacteria while sparing human cells .

Pharmacokinetics

EES is absorbed in the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver. Its bioavailability is enhanced compared to other erythromycin formulations, making it suitable for pediatric use. The drug achieves significant concentrations in tissues, particularly in inflammatory sites, which enhances its therapeutic effects .

Antimicrobial Activity

EES demonstrates broad-spectrum antimicrobial activity against various pathogens. It is particularly effective against:

- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae, Corynebacterium diphtheriae

- Atypical pathogens : Mycoplasma pneumoniae, Chlamydia pneumoniae

- Some Gram-negative bacteria : Haemophilus influenzae (though resistance is common) .

The drug's effectiveness is often evaluated through Minimum Inhibitory Concentration (MIC) assays, which determine the lowest concentration of an antibiotic that inhibits bacterial growth.

Clinical Applications

EES is commonly used to treat respiratory tract infections, skin infections, and as a prokinetic agent in gastrointestinal disorders. Its role in enhancing gastric motility has been documented, making it beneficial for patients with feeding intolerance .

Case Studies

- Prokinetic Use in Pediatrics : A study involving pediatric patients with feeding intolerance showed that EES significantly improved gut motility and altered gut microbiota composition. The study revealed changes in both bacteriome and mycobiome diversity associated with EES treatment .

- Respiratory Infections : In a randomized controlled trial involving patients with non-cystic fibrosis bronchiectasis, low-dose EES reduced pulmonary exacerbations significantly compared to a placebo group. The results indicated a mean reduction in exacerbation rates and sputum production, highlighting its anti-inflammatory properties as well .

- Transpyloric Feeding Tube Passage : Another clinical trial demonstrated that EES facilitated the transpyloric passage of feeding tubes more effectively than standard therapy. In this study, 75% of patients receiving EES achieved successful tube passage within one day compared to none in the control group .

Effects on Gut Microbiota

Recent studies have highlighted the impact of EES on gut microbiota. Long-term administration was associated with increased diversity in fungal populations while not significantly altering bacterial diversity. This suggests that while EES has beneficial effects on motility, it may also lead to dysbiosis if not monitored properly .

| Study | Population | Duration | Findings |

|---|---|---|---|

| Pediatric Feeding Intolerance | 8 patients | 4-32 weeks | Increased fungal diversity; no significant change in bacteriome diversity |

| Non-CF Bronchiectasis | 117 patients | 48 weeks | Reduced pulmonary exacerbations; decreased sputum production |

| Nasoenteric Tube Placement | 20 adults | 1 day | 75% success rate with EES vs. 0% control |

特性

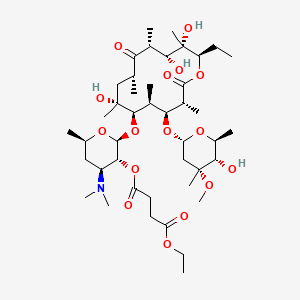

IUPAC Name |

4-O-[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H75NO16/c1-15-29-43(11,52)36(48)24(5)33(47)22(3)20-41(9,51)38(25(6)34(26(7)39(50)57-29)59-32-21-42(10,53-14)37(49)27(8)56-32)60-40-35(28(44(12)13)19-23(4)55-40)58-31(46)18-17-30(45)54-16-2/h22-29,32,34-38,40,48-49,51-52H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,32+,34+,35-,36-,37+,38-,40+,41-,42-,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYZCCDSJNWWJL-YXOIYICCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H75NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022993 | |

| Record name | Erythromycin ethylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

862.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER, FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL | |

| Record name | ERYTHROMYCIN ETHYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER | |

CAS No. |

1264-62-6 | |

| Record name | Erythromycin ethyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1264-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythromycin ethylsuccinate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | erythromycin ethylsuccinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Erythromycin ethylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythromycin ethyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHROMYCIN ETHYLSUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1014KSJ86F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ERYTHROMYCIN ETHYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3075 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。